

Preclinical Profile of L-739,750: A Potent Farnesyltransferase Inhibitor

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Compound of Interest

Compound Name: L-739750
Cat. No.: B15579450

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Gaithersburg, MD – L-739,750, a peptidomimetic compound, has been identified as a highly potent and selective inhibitor of protein farnesyltransferase (PFTase). Preclinical investigations have demonstrated its potential as an anticancer agent, primarily through the disruption of the function of the Ras oncoprotein, a key signaling molecule implicated in numerous human cancers. The compound is typically administered in its methyl ester prodrug form, L-739,749, to enhance oral bioavailability.

Biochemical and Cellular Activity

In enzymatic assays, L-739,750 exhibits potent inhibitory activity against PFTase with a half-maximal inhibitory concentration (IC₅₀) of 0.4 nM.^[1] This targeted inhibition of farnesyltransferase prevents the post-translational farnesylation of Ras proteins. Farnesylation is a critical lipid modification that enables Ras to anchor to the inner surface of the plasma membrane, a prerequisite for its signal-transducing functions. By blocking this process, L-739,750 effectively inhibits the oncogenic activity of mutated Ras.

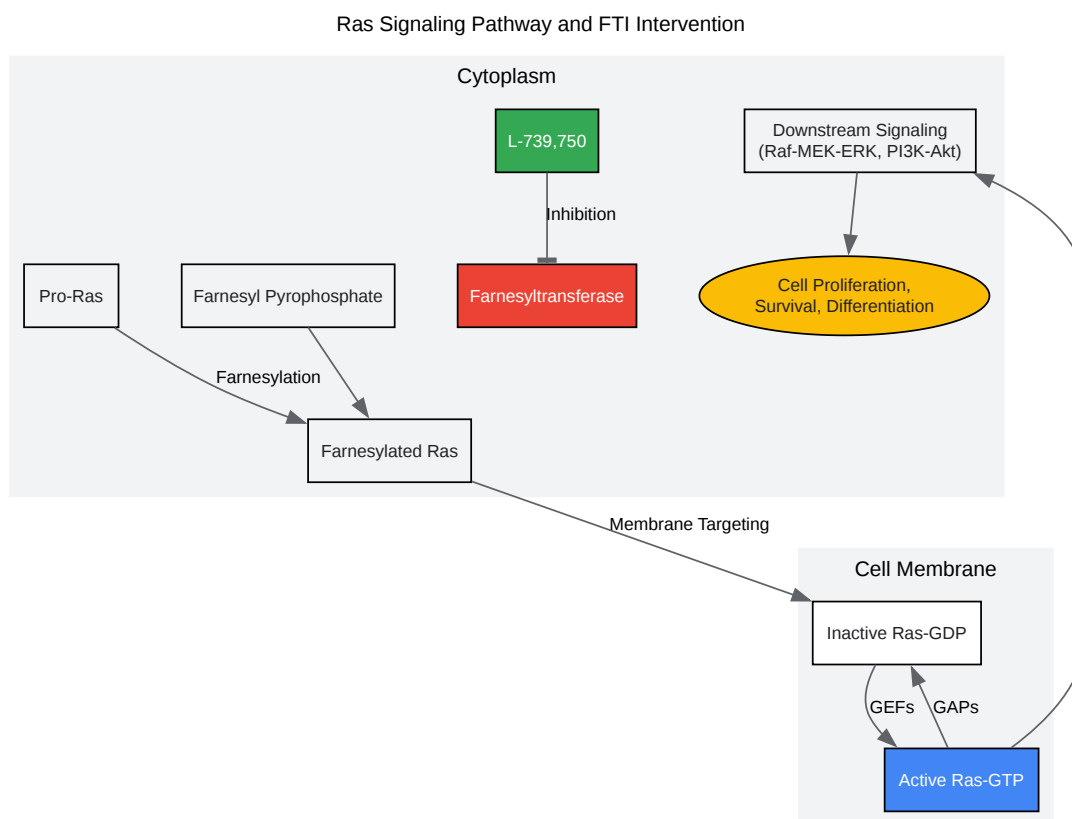
The cellular consequence of farnesyltransferase inhibition by compounds like L-739,750 includes the reversal of the transformed phenotype in cells carrying Ras mutations. Studies on various farnesyltransferase inhibitors have shown they can induce flat reversion and inhibit anchorage-independent growth in both ras-transformed cell lines and human tumor cell lines with activating Ras mutations.

In Vivo Efficacy in Ras-Dependent Tumor Models

The antitumor activity of farnesyltransferase inhibitors has been demonstrated in vivo using nude mouse xenograft models. These studies have shown that administration of these inhibitors can block the growth of tumors derived from ras-dependent cancer cells.[2] The inhibition of tumor growth in these preclinical models is attributed to the successful inhibition of Ras processing within the tumor cells. The use of a methyl ester prodrug, such as L-739,749, has been a key strategy to achieve systemic exposure and demonstrate antitumor activity in these xenograft models.[3]

Signaling Pathways and Experimental Workflows

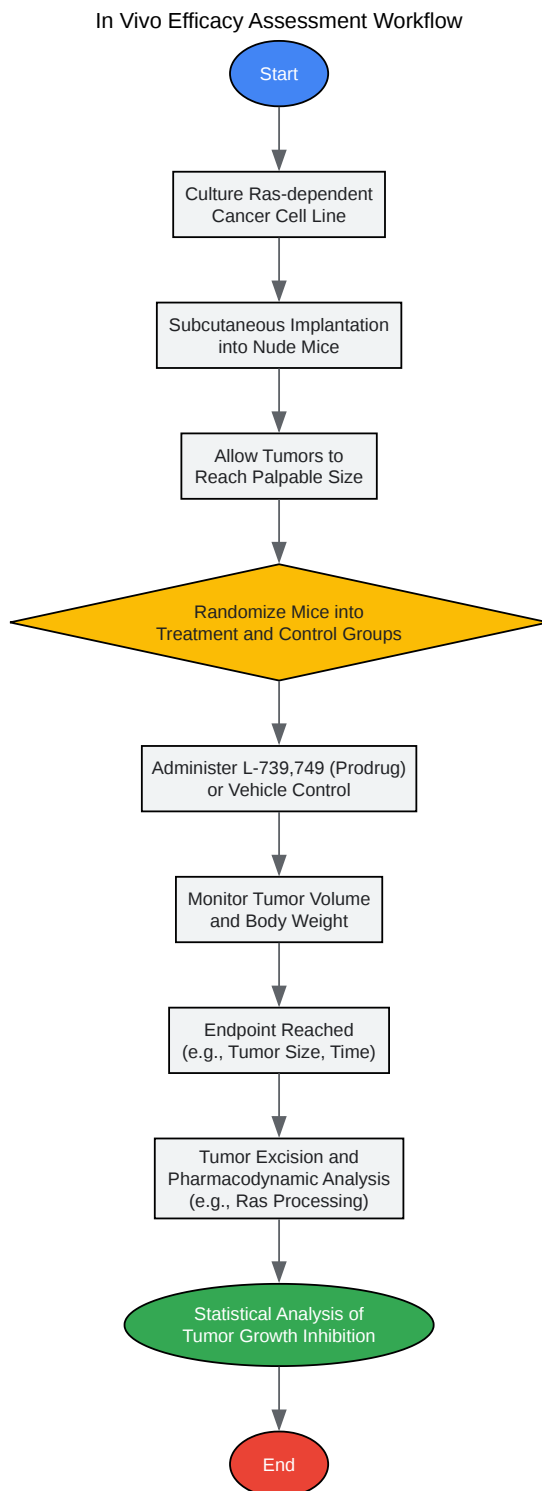
The primary mechanism of action of L-739,750 is the inhibition of the farnesyltransferase enzyme, which is a critical component of the Ras signaling pathway.



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Caption: Mechanism of action of L-739,750 in the Ras signaling pathway.

A typical experimental workflow to assess the in vivo efficacy of a farnesyltransferase inhibitor like L-739,749 is outlined below.



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Caption: A generalized workflow for evaluating the in vivo antitumor activity of L-739,749.

Experimental Protocols

Farnesyltransferase Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of L-739,750 against the farnesyltransferase enzyme.

Methodology:

- **Enzyme and Substrates:** Recombinant human farnesyltransferase is used. The substrates are farnesyl pyrophosphate (FPP) and a biotinylated Ras-derived peptide (e.g., biotin-CVIM).
- **Reaction Mixture:** The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, ZnCl₂, and dithiothreitol.
- **Incubation:** The enzyme, peptide substrate, and varying concentrations of L-739,750 are pre-incubated. The reaction is initiated by the addition of [3H]-FPP.
- **Detection:** The reaction is stopped, and the biotinylated peptide is captured on streptavidin-coated plates or beads. The amount of incorporated [3H]-farnesyl is quantified using a scintillation counter.
- **Data Analysis:** The concentration of L-739,750 that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Nude Mouse Xenograft Model (In Vivo)

Objective: To evaluate the antitumor efficacy of the prodrug L-739,749 in a preclinical model.

Methodology:

- **Animal Model:** Athymic nude mice are used as they lack a functional immune system and can accept human tumor xenografts.
- **Cell Line:** A human tumor cell line with a known Ras mutation (e.g., HCT-116 colon cancer cells) is cultured.
- **Tumor Implantation:** A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

- **Treatment:** Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups. The treatment group receives L-739,749, typically via oral gavage, at a specified dose and schedule. The control group receives the vehicle.
- **Monitoring:** Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
- **Endpoint:** The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period.
- **Data Analysis:** Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group. Statistical analysis is performed to determine the significance of the observed antitumor effect.

Quantitative Data Summary

Parameter	Value	Assay/Model
IC50 (PFTase)	0.4 nM	In Vitro Enzyme Assay
In Vivo Efficacy	Blocks growth of ras-dependent tumors	Nude Mouse Xenograft Model

Note: Specific quantitative in vivo efficacy data (e.g., percentage of tumor growth inhibition) and pharmacokinetic parameters for L-739,749 are not publicly available in the provided search results and would require access to proprietary or more detailed scientific publications. The information presented is based on the general findings for this class of compounds and the specific IC50 value reported for L-739,750.

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